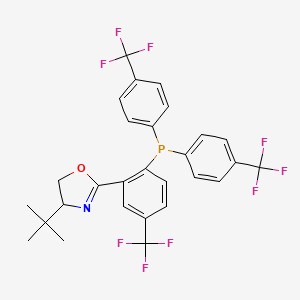
(S)-(CF3)3-t-Bu-PHOX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(CF3)3-t-Bu-PHOX typically involves the copper(I) iodide catalyzed phosphine/aryl halide coupling procedure. This method, developed by Buchwald et al., provides a modular, robust, and scalable approach to synthesizing phosphinooxazoline ligands . The reaction conditions generally involve the use of copper(I) iodide as a catalyst, along with appropriate aryl halides and phosphine reagents.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
化学反応の分析
Types of Reactions
(S)-(CF3)3-t-Bu-PHOX undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized phosphinooxazoline derivatives, while substitution reactions can produce a wide range of substituted products.
科学的研究の応用
(S)-(CF3)3-t-Bu-PHOX has a wide range of scientific research applications, including:
Biology: The compound’s ability to facilitate specific catalytic reactions makes it valuable in biochemical research.
Medicine: Its role in catalysis can be applied to the synthesis of pharmaceutical compounds.
Industry: this compound is used in industrial processes that require efficient and selective catalysis.
作用機序
The mechanism of action of (S)-(CF3)3-t-Bu-PHOX involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating the formation of active catalytic species. These species then participate in various chemical transformations, such as bond formation and cleavage, through well-defined pathways. The molecular targets and pathways involved depend on the specific catalytic process being studied.
類似化合物との比較
Similar Compounds
Similar compounds to (S)-(CF3)3-t-Bu-PHOX include other phosphinooxazoline ligands with different substituents on the phenyl and oxazoline rings. Examples include:
- (S)-Ph-PHOX
- (S)-Me-PHOX
- (S)-Et-PHOX
Uniqueness
What sets this compound apart from other similar compounds is its unique trifluoromethyl and tert-butyl substituents. These groups impart distinct electronic and steric properties to the ligand, enhancing its performance in specific catalytic processes. The trifluoromethyl groups, in particular, contribute to the ligand’s ability to stabilize metal centers and facilitate efficient catalysis.
特性
IUPAC Name |
[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F9NOP/c1-25(2,3)23-15-39-24(38-23)21-14-18(28(35,36)37)8-13-22(21)40(19-9-4-16(5-10-19)26(29,30)31)20-11-6-17(7-12-20)27(32,33)34/h4-14,23H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFFQBQQIDYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F9NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
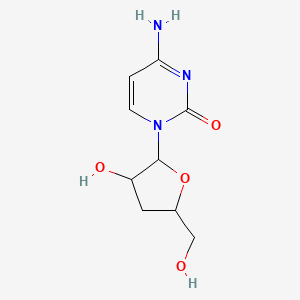
![[3-Acetyloxy-5-hydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B13386560.png)
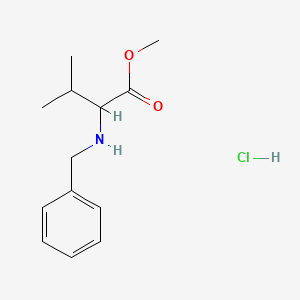
![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate](/img/structure/B13386566.png)
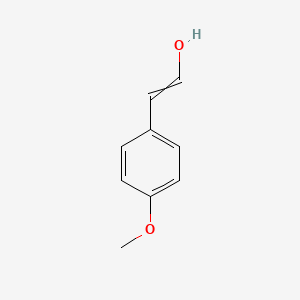
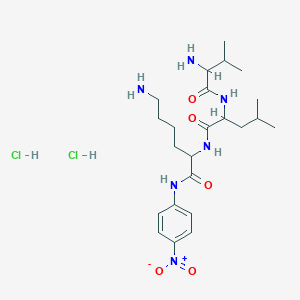
![4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)
![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)
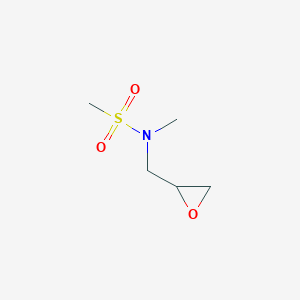
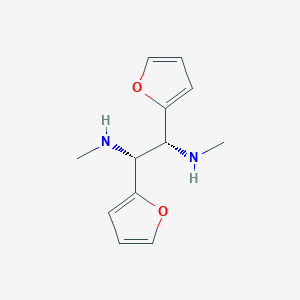

![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)
